molecular formula C15H14N2O4 B10981366 2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B10981366
M. Wt: 286.28 g/mol
InChI Key: FFZVHMSSPVPLCB-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a methoxy group, a nitro group, and a methyl group attached to the benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-methoxy-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O4/c1-10-7-8-11(9-13(10)17(19)20)16-15(18)12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18)

InChI Key

FFZVHMSSPVPLCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-]

Origin of Product

United States

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